molecular formula C14H14N2S B188394 Carbanilide, N-methylthio- CAS No. 4949-93-3

Carbanilide, N-methylthio-

Cat. No. B188394
CAS RN: 4949-93-3
M. Wt: 242.34 g/mol
InChI Key: WFICXIZBSZGSGV-UHFFFAOYSA-N
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Description

Carbanilide, N-methylthio- is a chemical compound with the molecular formula C8H10N2OS. It is a yellowish-brown crystalline solid that is commonly used in scientific research as a precursor for the synthesis of various organic compounds. Carbanilide, N-methylthio- is a versatile chemical that has been extensively studied for its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of Carbanilide, N-methylthio- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Carbanilide, N-methylthio- have not been extensively studied. However, it is believed to have low toxicity and is generally considered to be safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

Carbanilide, N-methylthio- has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound that can be easily synthesized in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in various types of experiments.
However, Carbanilide, N-methylthio- also has some limitations. It is a relatively reactive compound that can react with other compounds in the laboratory, making it difficult to isolate and purify. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Carbanilide, N-methylthio-. One potential direction is the synthesis of new thiosemicarbazones using Carbanilide, N-methylthio- as a precursor. These compounds could be studied for their potential applications in the treatment of cancer and other diseases.
Another potential direction is the study of the mechanism of action of Carbanilide, N-methylthio-. By understanding how this compound interacts with other compounds, researchers could develop new insights into the chemistry of organic compounds and potentially discover new applications for Carbanilide, N-methylthio- in the laboratory.
Conclusion
Carbanilide, N-methylthio- is a versatile chemical that has been extensively studied for its potential applications in various fields of research. Its synthesis method is relatively simple, and it has several advantages for use in laboratory experiments. However, its mechanism of action is not well understood, and its potential applications are still being explored. With further research, Carbanilide, N-methylthio- could become an important tool for researchers in the fields of chemistry, biology, and medicine.

Synthesis Methods

The synthesis of Carbanilide, N-methylthio- can be achieved through the reaction of N-methylthiourea with benzaldehyde. This reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure Carbanilide, N-methylthio-.

Scientific Research Applications

Carbanilide, N-methylthio- has been widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used as a precursor for the synthesis of thiosemicarbazones, which have been studied for their potential applications in the treatment of cancer and other diseases.

properties

CAS RN

4949-93-3

Product Name

Carbanilide, N-methylthio-

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-methyl-1,3-diphenylthiourea

InChI

InChI=1S/C14H14N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17)

InChI Key

WFICXIZBSZGSGV-UHFFFAOYSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S

SMILES

CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Other CAS RN

4949-93-3

Origin of Product

United States

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